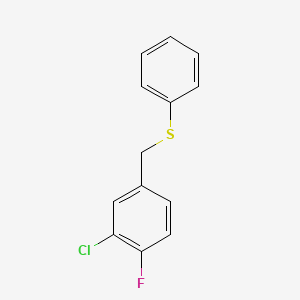

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene

CAS No.: 1443331-25-6

Cat. No.: VC13553739

Molecular Formula: C13H10ClFS

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443331-25-6 |

|---|---|

| Molecular Formula | C13H10ClFS |

| Molecular Weight | 252.73 g/mol |

| IUPAC Name | 2-chloro-1-fluoro-4-(phenylsulfanylmethyl)benzene |

| Standard InChI | InChI=1S/C13H10ClFS/c14-12-8-10(6-7-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 |

| Standard InChI Key | OBIMTZNVUPYRIL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl |

Introduction

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, along with a phenylsulfanylmethyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential reactivity .

Synthesis and Characterization

The synthesis of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure.

Synthesis Steps:

-

Precursor Preparation: Involves preparing compounds with the necessary functional groups.

-

Reaction Conditions: Careful control of temperature, solvent, and time.

-

Characterization: NMR and mass spectrometry for structural confirmation.

Potential Applications

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene has potential applications in medicinal chemistry and materials science. Its derivatives and analogs are often explored for their biological activities and applications in pharmaceuticals.

Potential Fields of Application:

-

Medicinal Chemistry: Investigated for biological activities.

-

Materials Science: Unique properties make it suitable for various materials applications.

Chemical Reactions and Reactivity

This compound can participate in various chemical reactions typical for aromatic compounds, such as substitution and addition reactions. These reactions often require specific conditions, such as the presence of catalysts or specific solvents, to enhance reactivity and selectivity.

Types of Reactions:

-

Substitution Reactions: Involving the replacement of functional groups.

-

Addition Reactions: Involving the addition of molecules across unsaturated bonds.

Biological Effects

Studies on similar compounds suggest that halogenated aromatics may exhibit enhanced reactivity towards biological targets due to their ability to form stable complexes with enzymes or receptors. This property makes them interesting candidates for drug development.

Biological Activity:

-

Enzyme Interaction: Potential for forming stable complexes with enzymes.

-

Receptor Binding: Ability to interact with biological receptors.

Comparison with Similar Compounds

Other compounds like 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene and (4-Chloro-3-fluorobenzyl)(phenyl)sulfane share similar structural features but differ in specific substituents and molecular weights .

Comparison Table:

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene | CHClFS | 256.74 g/mol |

| 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene | CHClFS | 287.2 g/mol |

| (4-Chloro-3-fluorobenzyl)(phenyl)sulfane | CHClFS | 252.73 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume